Benzimidazole, 1-(2,2-dibromo-1-methylcyclopropanoyl)-
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Overview
Description
1-(2,2-Dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dibromo-substituted cyclopropane ring attached to a benzodiazole moiety, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(2,2-dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of 2,2-dibromo-1-methylcyclopropanecarbonyl chloride. This intermediate can be synthesized through the bromination of 1-methylcyclopropanecarbonyl chloride under controlled conditions . The subsequent step involves the reaction of this intermediate with 1H-1,3-benzodiazole in the presence of a suitable base to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2,2-Dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced cyclopropane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,2-Dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(2,2-dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dibromo-substituted cyclopropane ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The benzodiazole moiety may also contribute to the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
1-(2,2-Dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride: This compound serves as an intermediate in the synthesis of the target compound and shares similar structural features.
1H-1,3-Benzodiazole derivatives: These compounds have a similar benzodiazole moiety and are studied for their diverse biological activities.
Dibromo-substituted cyclopropanes:
The uniqueness of 1-(2,2-dibromo-1-methylcyclopropanecarbonyl)-1H-1,3-benzodiazole lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Br2N2O |
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Molecular Weight |
358.03 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C12H10Br2N2O/c1-11(6-12(11,13)14)10(17)16-7-15-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3 |
InChI Key |
BOUQHJHJRWZUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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